molecular formula C16H25Cl2NO B1453056 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220029-28-6

3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1453056
M. Wt: 318.3 g/mol
InChI Key: NCPDILBXGMKTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.28 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Donepezil Hydrochloride: A Clinical Review

Donepezil hydrochloride, a piperidine derivative, serves as a central acetylcholinesterase inhibitor. It demonstrates effectiveness in Alzheimer's disease by slowing cognitive deterioration and improving abnormal behaviors. This compound's therapeutic actions, including its impact on cognition and global function, suggest potential research applications for similar piperidine derivatives in neurological conditions (Román & Rogers, 2004).

Neurobiology of Phencyclidine

Phencyclidine, another piperidine derivative, highlights the complex pharmacological spectrum offered by this class of compounds. Studies on phencyclidine show dose-dependent effects on sensory input reactivity across various CNS levels, indicating a potential area of research for piperidine derivatives in understanding and modulating sensory and central nervous system responses (Domino, 1964).

Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

Research on isoxazolone derivatives, which involve piperidine components in their synthesis, shows significant biological and medicinal properties. The study of these compounds underscores the importance of piperidine derivatives in synthesizing heterocycles with potential antioxidant activities, suggesting a research avenue for exploring antioxidative applications of similar compounds (Laroum et al., 2019).

properties

IUPAC Name

3-[2-(2-chloro-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-12(2)14-5-6-16(15(17)10-14)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPDILBXGMKTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride

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